molecular formula C20H17N5O2S B299665 N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Cat. No. B299665
M. Wt: 391.4 g/mol
InChI Key: DVCPQCGSJXCQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as MTSBPS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is not fully understood. However, it has been suggested that N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis. By inhibiting MMP activity, N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide may prevent cancer cell invasion and metastasis. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and cell cycle arrest. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Angiogenesis plays a crucial role in cancer growth and metastasis. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has several advantages for lab experiments. It has been shown to have a high degree of selectivity towards MMPs and COX-2, making it a potential therapeutic agent with fewer side effects. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have good stability and solubility in water, making it easy to handle in lab experiments. However, N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One potential direction is to study its potential use in combination with other chemotherapeutic agents to enhance its anti-tumor effects. Another direction is to study the effects of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide on other MMPs and COX isoforms to determine its selectivity and potential side effects. Further studies are also needed to determine the optimal dosage and administration route for N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in therapeutic applications. Finally, additional studies are needed to determine the potential toxicity and safety of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in vivo.

Synthesis Methods

N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been synthesized using various methods, including the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(II) sulfate and sodium ascorbate. The yield of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide using these methods is around 60-70%.

Scientific Research Applications

N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H17N5O2S/c1-15-4-2-3-5-20(15)22-28(26,27)19-12-8-17(9-13-19)16-6-10-18(11-7-16)25-14-21-23-24-25/h2-14,22H,1H3

InChI Key

DVCPQCGSJXCQIB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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